3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the following steps:
Chemical Reactions Analysis
3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include ethanol as a solvent and room temperature conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. It acts as a channel blocker of transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in various physiological processes .
Comparison with Similar Compounds
3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound is also a triazole derivative and shares similar synthetic routes and biological activities.
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: This compound has a similar structural motif but lacks the triazole ring.
3-(3-methoxy-4-phenylmethoxyphenyl)-2-oxopropanoic acid: This compound is structurally related but contains an oxopropanoic acid group instead of the triazole ring.
The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-26-20-14-17(12-13-19(20)27-15-16-8-4-2-5-9-16)21-23-24-22(28)25(21)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHVKDGSKOUQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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